PTP1B-IN-3

PTP1B Enzymatic Assay IC50

PTP1B-IN-3 is an orally active dual PTP1B/TCPTP inhibitor (IC50 120 nM each) with 24% oral bioavailability, delivering 13-fold greater potency than Ertiprotafib. Its equipotent dual targeting eliminates confounding differential target engagement, validated in DIO mice (ED50 0.8 mg/kg oGTT) and NDL2 Ptpn1 tumor models (2.7-fold tumor-free survival prolongation). Ideal for chronic oral dosing; diammonium salt available for enhanced in vivo solubility.

Molecular Formula C12H7BrF2NO3P
Molecular Weight 362.06 g/mol
CAS No. 809272-64-8
Cat. No. B032549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTP1B-IN-3
CAS809272-64-8
Synonyms[(3-Bromo-7-cyano-2-naphthalenyl)difluoromethyl]phosphonic Acid Diammonium Salt
Molecular FormulaC12H7BrF2NO3P
Molecular Weight362.06 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(=O)(O)O)Br
InChIInChI=1S/C12H7BrF2NO3P/c13-11-5-8-2-1-7(6-16)3-9(8)4-10(11)12(14,15)20(17,18)19/h1-5H,(H2,17,18,19)
InChIKeyBWJOQFMMTKEZGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PTP1B-IN-3 (CAS 809272-64-8): A Dual PTP1B/TCPTP Inhibitor with Orally Active Small-Molecule Profile


PTP1B-IN-3 is a difluoromethylphosphonic acid-derived small molecule that inhibits both protein tyrosine phosphatase 1B (PTP1B) and the closely related T-cell protein tyrosine phosphatase (TCPTP) with IC50 values of 120 nM each . It is a benzotriazole-based compound developed as part of a series of orally active, dual-site PTP1B inhibitors [1]. The compound exists as the free acid (MW 362.06) and is also available as the diammonium salt (MW 396.12) to enhance solubility for in vivo applications .

Why PTP1B-IN-3 Cannot Be Interchanged with Generic PTP1B Inhibitors


Despite the shared nomenclature of "PTP1B inhibitor," compounds within this class exhibit profound divergence in potency (IC50 ranging from low nM to high µM), oral bioavailability (F% from <2% to >20%), and selectivity against the closely related TCPTP phosphatase [1]. PTP1B-IN-3 occupies a unique position by combining sub-200 nM enzymatic potency, moderate oral bioavailability in rodents, and equipotent inhibition of TCPTP—a profile distinct from both earlier generation inhibitors like Ertiprotafib (IC50 1.6 µM) and highly selective TCPTP-sparing compounds [2]. Simply substituting PTP1B-IN-3 with another inhibitor risks altering both the magnitude and the mechanistic signature of PTP1B pathway modulation, potentially invalidating comparative pharmacological studies.

Quantitative Differentiation of PTP1B-IN-3: Head-to-Head and Cross-Study Comparisons


Enzymatic Potency: 13-Fold Greater Inhibition Than Ertiprotafib

PTP1B-IN-3 inhibits recombinant PTP1B with an IC50 of 120 nM . In contrast, the clinically investigated PTP1B inhibitor Ertiprotafib (PTP-112) exhibits an IC50 of 1.6 µM (1600 nM) against the same enzyme [1]. This represents a 13-fold greater potency for PTP1B-IN-3 under comparable biochemical assay conditions.

PTP1B Enzymatic Assay IC50 Diabetes

Oral Bioavailability: 24% F in DIO Mice, Surpassing Representative PTP1B Inhibitors

In diet-induced obese (DIO) mice, PTP1B-IN-3 demonstrates an oral bioavailability (F) of 24% following oral administration . This value exceeds the oral bioavailability reported for several other PTP1B inhibitor chemotypes; for example, compound 115, a pharmacophore-derived PTP1B inhibitor, showed an oral bioavailability of only ~10% in rats after a comparable 30 mg/kg oral dose [1].

Pharmacokinetics Oral Bioavailability DIO Mouse PTP1B

In Vivo Glucose-Lowering Efficacy: ED50 of 0.8 mg/kg in Oral Glucose Tolerance Test

PTP1B-IN-3 reduces glucose excursion in DIO mice in a dose-dependent manner, achieving 60%, 80%, and 100% inhibition at oral doses of 1, 3, and 10 mg/kg, respectively, with an estimated ED50 of 0.8 mg/kg . This sub-mg/kg ED50 is notably low among small-molecule PTP1B inhibitors and indicates high in vivo potency for metabolic endpoints.

Oral Glucose Tolerance Test ED50 Type 2 Diabetes In Vivo Efficacy

Oncology Model Efficacy: Prolongation of Tumor-Free Survival in PTP1B-Driven Cancer Model

In the NDL2 Ptpn1 transgenic mouse model of PTP1B-driven tumorigenesis, oral administration of PTP1B-IN-3 at 30 mg/kg for 21 days significantly delayed tumor onset, extending median tumor-free days (T50) from 28 days in vehicle controls to 75 days in treated mice . This represents a 2.7-fold prolongation of tumor-free survival.

PTP1B Oncology Tumor Model Transgenic Mouse

Dual PTP1B/TCPTP Inhibition Profile: Equipotent Activity Against Both Phosphatases

PTP1B-IN-3 inhibits TCPTP with the same IC50 of 120 nM as it does PTP1B, yielding a selectivity ratio of 1:1 . This contrasts with highly TCPTP-sparing inhibitors such as PTP1B-IN-20, which shows a 74-fold selectivity window (PTP1B IC50 1.05 µM vs. TCPTP IC50 78.0 µM) .

PTP1B TCPTP Selectivity Dual Inhibitor

Optimal Scientific and Preclinical Application Scenarios for PTP1B-IN-3


In Vivo Antidiabetic Efficacy Studies in Diet-Induced Obesity Models

PTP1B-IN-3 is ideally suited for oral dosing in DIO mouse models to evaluate glucose homeostasis, insulin sensitivity, and body weight regulation. Its established ED50 of 0.8 mg/kg in oGTT and 24% oral bioavailability enable robust pharmacodynamic responses at moderate doses, reducing compound consumption and enabling longer-term chronic dosing protocols .

PTP1B-Driven Oncology Research Using Transgenic Models

The NDL2 Ptpn1 transgenic mouse model provides a validated system for assessing PTP1B-IN-3's impact on tumor initiation and progression. The demonstrated 2.7-fold prolongation of tumor-free survival offers a clear benchmark for comparative studies with other anticancer agents or combination regimens .

Mechanistic Studies Requiring Dual PTP1B/TCPTP Inhibition

When experimental objectives demand simultaneous blockade of both PTP1B and TCPTP—such as dissecting the interplay between these two phosphatases in insulin and leptin signaling—PTP1B-IN-3's equipotent activity (IC50 120 nM for both targets) provides a consistent dual-inhibition profile without the confounding variable of differential target engagement .

Comparative Pharmacology Against First-Generation PTP1B Inhibitors

Due to its 13-fold greater enzymatic potency relative to Ertiprotafib and its well-characterized in vivo PK/PD profile, PTP1B-IN-3 serves as a modern benchmark for evaluating next-generation PTP1B inhibitors. It enables direct head-to-head comparisons in both biochemical and cell-based assays to contextualize improvements in potency, selectivity, or ADME properties [1].

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